![molecular formula C8H19N3O6S2 B2652839 [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate CAS No. 1559059-71-0](/img/structure/B2652839.png)

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

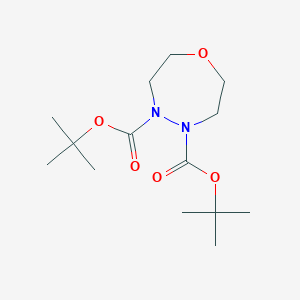

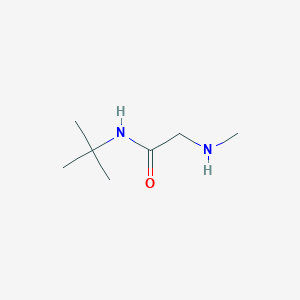

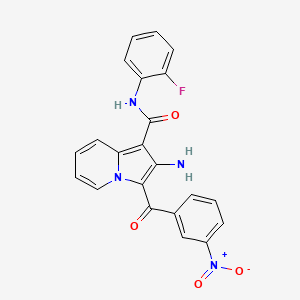

“[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate” is a chemical compound with a molecular weight of 317.39 . The IUPAC name for this compound is (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dimethanesulfonate .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;21-5(2,3)4/h3,7H2,1-2H3,(H,8,9);21H3,(H,2,3,4) .Chemical Reactions Analysis

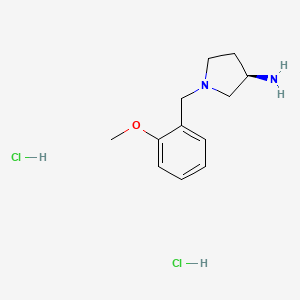

The compound has been used in the synthesis of coordination compounds with late transition metal ions . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced [LnMX2] complexes in high yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.39 . More specific physical and chemical properties are not available in the retrieved sources.科学的研究の応用

Corrosion Inhibition

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate has been studied for its inhibitory effect on the corrosion of pure iron in acidic media. It has been found to be an efficient corrosion inhibitor, with its efficiency increasing with the concentration of the inhibitor. This compound acts as a mixed-type inhibitor without changing the mechanism of hydrogen evolution. The inhibition is associated with the adsorption of the compound on the iron surface, following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Synthesis and Cytotoxic Activity

This compound is involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives have been tested for their growth inhibitory properties against various cancer cell lines, showing potent cytotoxicity with some having IC50 values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Insecticidal and Antibacterial Potential

Synthesized compounds containing the pyrimidine and pyrazole moieties have been evaluated for their insecticidal activity and antibacterial potential. These compounds have shown significant effects against Pseudococcidae insects and selected microorganisms, establishing a relationship between structure and biological activity (Deohate & Palaspagar, 2020).

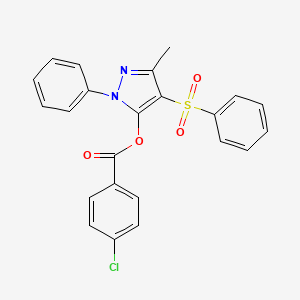

Antagonists for Serotonin Receptors

2-Substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, have been synthesized as highly potent and specific serotonin 5-HT6 receptor antagonists. These compounds show varying degrees of antagonistic potency and selectivity, making them significant in neuropsychopharmacology (Ivachtchenko et al., 2011).

Cytotoxic Properties in Tumor Cell Lines

The compound and its derivatives have been evaluated for their cytotoxic properties in vitro on tumor cell lines. The cytotoxic activity strongly depends on the substituents linked to the aminic nitrogen and pyrazolic rings, indicating its potential in cancer research (Kodadi et al., 2007).

Synthesis of Water-Soluble Rhodium(I) Complexes

This compound has been used in the synthesis of new water-soluble pyrazolate rhodium(I) complexes, demonstrating its versatility in coordination chemistry and potential application in catalysis (Esquius et al., 2000).

作用機序

将来の方向性

特性

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;methanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;2*1-5(2,3)4/h3,7H2,1-2H3,(H,8,9);2*1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTSXEKABLXQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN.CS(=O)(=O)O.CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2652761.png)

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)

![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)

![Rac-2-[(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B2652777.png)

![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)